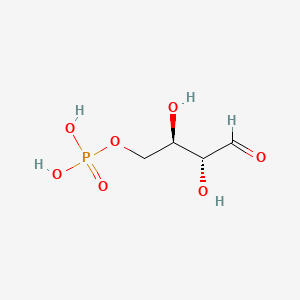

D-Eritrosa 4-fosfato

Descripción general

Descripción

Synthesis Analysis

The synthesis of D-erythrose 4-phosphate involves the phosphorylation of a suitable blocked derivative of D-erythrose, leading to D-erythrose 4-phosphate dimethyl acetal, which is obtained by mild acid hydrolysis of the acetal. Another notable synthesis method is the one-step synthesis through the lead tetraacetate oxidation of D-glucose 6-phosphate (Ballou, 1963).

Molecular Structure Analysis

Nuclear magnetic resonance (NMR) studies reveal that a concentrated aqueous solution of D-erythrose 4-phosphate consists of an equilibrium mixture of the monomeric aldehyde and hydrated aldehyde forms, alongside three major dimeric forms. These dimers have been identified as asymmetrically substituted 1,3-dioxane and 1,3-dioxolane structures, providing detailed insights into its molecular configuration (Duke, Macleod, & Williams, 1981).

Chemical Reactions and Properties

D-Erythrose 4-phosphate is susceptible to enzymatic reactions, such as condensation with dihydroxyacetone phosphate in the presence of rabbit muscle aldolase to yield sedoheptulose diphosphate and with phosphoenolypyruvate in the presence of enzymes from Escherichia coli to yield dehydroshikimic acid. Its chemical reactivity underscores its role in biosynthetic pathways (Ballou, 1963).

Physical Properties Analysis

The physical properties of D-erythrose 4-phosphate, such as its sensitivity to acid and base treatment, have been characterized. For example, it undergoes hydrolysis with the formation of inorganic phosphate in acidic conditions and rapid but incomplete elimination of phosphate under alkaline conditions (Ballou, 1963).

Chemical Properties Analysis

The chemical properties of D-erythrose 4-phosphate include its oxidation by D-glyceraldehyde 3-phosphate dehydrogenase and rapid condensation reactions under enzymatic conditions. These properties are critical for its participation in metabolic pathways, demonstrating its biochemical significance (Ballou, 1963).

Aplicaciones Científicas De Investigación

Contribución de la vía de las pentosas fosfato

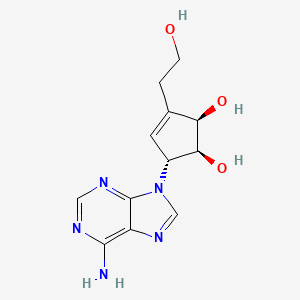

E4P: es un intermedio clave en la vía de las pentosas fosfato (PPP) {svg_1}. Esta vía metabólica es crucial para los procesos celulares, ya que genera NADPH y pentosas (azúcares de 5 carbonos) que son esenciales para la síntesis de ácidos nucleicos. La PPP también participa en la formación de ribosa-5-fosfato, un precursor para la síntesis de nucleótidos y ácidos nucleicos.

Metabolismo de eritritol microbiano

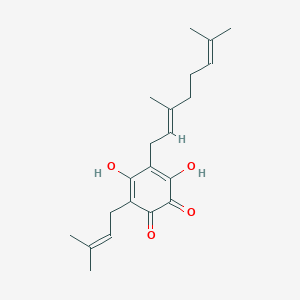

En los microorganismos, E4P participa en el metabolismo del eritritol, un alcohol de azúcar de cuatro carbonos. El eritritol puede metabolizarse en E4P a través de una serie de reacciones de isomerización, que luego ingresan al PPP, evitando la necesidad de fructosa-1,6-bisfosfatasa {svg_2}. Esta vía es significativa para comprender el metabolismo preferencial del eritritol por ciertos patógenos y su papel en su patogenicidad.

Inicio de la vía del shikimato

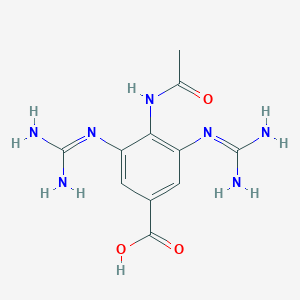

E4P: sirve como sustrato para identificar y caracterizar enzimas como la 2-ceto-3-desoxi-6-fosfogalactonato (KDPGal) aldolasa y la 3-desoxi-D-arabino-heptulosonato 7-fosfato (DAH7P) sintasa {svg_3}. Estas enzimas participan en el inicio de la vía del shikimato, que es responsable de la biosíntesis de aminoácidos aromáticos en microorganismos y plantas.

Producción biotecnológica de azúcares

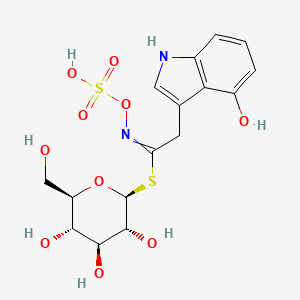

E4P: se utiliza en la producción biotecnológica de eritritol, que es un edulcorante biológico con aplicaciones en las industrias alimentaria y farmacéutica {svg_4}. Debido a sus propiedades nutricionales únicas, el eritritol es un sustituto funcional del azúcar, especialmente para personas con diabetes y obesidad.

Ingrediente nutracéutico y funcional de los alimentos

Como precursor en la síntesis de eritritol, E4P contribuye indirectamente a la producción de un edulcorante no cariogénico que puede utilizarse de forma segura en los alimentos para prevenir la caries dental {svg_5}. La popularidad del eritritol en la industria alimentaria subraya la importancia de E4P en la producción de alimentos funcionales y nutracéuticos.

Mecanismo De Acción

Target of Action

D-Erythrose 4-phosphate (E4P) primarily targets several enzymes, including 2-dehydro-3-deoxyphosphooctonate aldolase , glucose-6-phosphate isomerase , and phospho-2-dehydro-3-deoxyheptonate aldolase . These enzymes play crucial roles in various biochemical pathways, including the shikimate pathway and the pentose phosphate pathway.

Mode of Action

E4P interacts with its target enzymes to catalyze specific reactions. For instance, it catalyzes the condensation of phosphoenolpyruvate (PEP) and D-erythrose-4-phosphate (E4P) to give rise to 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), a reaction catalyzed by the enzyme DAHP synthase .

Biochemical Pathways

E4P is an intermediate in the pentose phosphate pathway and the Calvin cycle . It also plays a crucial role in the shikimate pathway , where it reacts with phosphoenolpyruvate to form DAHP . This pathway is responsible for the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan .

Result of Action

The action of E4P results in the production of various important compounds. For instance, in the shikimate pathway, it leads to the production of aromatic amino acids . It also plays a role in the biosynthesis of vitamin B6 .

Propiedades

IUPAC Name |

[(2R,3R)-2,3-dihydroxy-4-oxobutyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHMDNPXVRFFGS-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C=O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Erythrose 4-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

585-18-2 | |

| Record name | Erythrose, 4-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Erythrose 4-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-erythrose 4-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ERYTHROSE 4-PHOSPHATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2156QF7O8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Erythrose 4-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195000.png)

![N-[2,5-dimethoxy-4-[[oxo(thiophen-2-yl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1195002.png)

![6-bromo-N-tert-butyl-2-methyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1195004.png)

![2-[[2-(5,6-Dimethyl-1-benzimidazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195009.png)

![1-p-Tolyl-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B1195013.png)